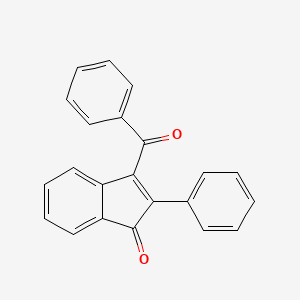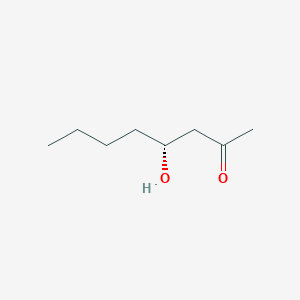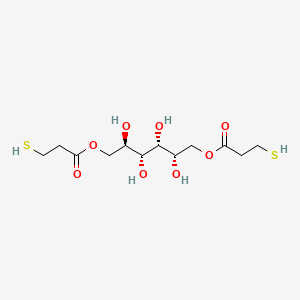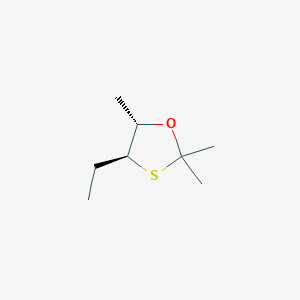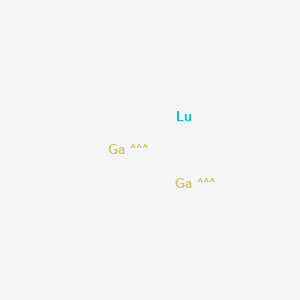![molecular formula C32H23ClN7Na3O11S3 B14475682 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt CAS No. 72214-18-7](/img/structure/B14475682.png)
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps The process typically starts with the sulfonation of anthracene to introduce the sulfonic acid group This is followed by nitration and reduction to introduce the amino group
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The anthracene backbone can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid and amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst and sodium borohydride.
Substitution: Common reagents include halogens and sulfonating agents.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, aminoanthracene derivatives, and substituted anthracene derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Used as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules, making it useful in various biochemical assays. The triazine ring and chlorinated phenyl groups contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methyl-5-[(4-methylphenyl)sulfonyl]amino]phenyl]amino]-9,10-dioxo-, monosodium salt
- **2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylsulfophenyl)amino]-9,10-dioxo-, disodium salt
Uniqueness
The unique combination of functional groups in 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt makes it particularly useful in applications requiring strong interactions with biomolecules and high stability under various conditions.
Properties
CAS No. |
72214-18-7 |
|---|---|
Molecular Formula |
C32H23ClN7Na3O11S3 |
Molecular Weight |
882.2 g/mol |
IUPAC Name |
trisodium;1-amino-4-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C32H26ClN7O11S3.3Na/c1-13-25(35-19-12-21(53(46,47)48)24(34)23-22(19)27(41)16-8-4-5-9-17(16)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)36-18-10-6-7-11-20(18)52(43,44)45;;;/h4-12,35H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,37,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
GWZGQKXBZOLBKS-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

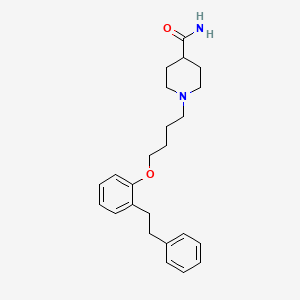
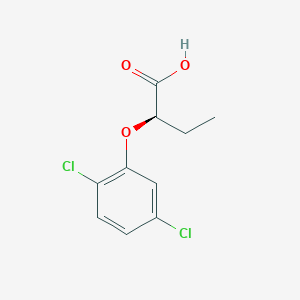
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
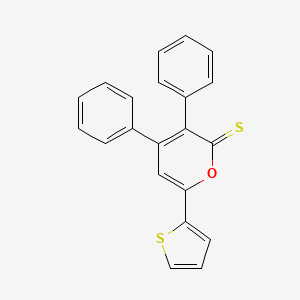

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
